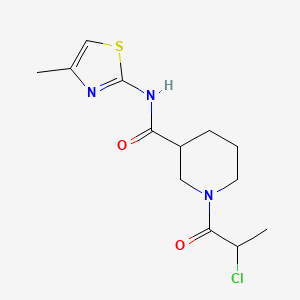
1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide, also known as CTAP, is a synthetic compound that has gained attention in scientific research due to its potential as a selective antagonist for the kappa opioid receptor (KOR). KOR is a G protein-coupled receptor that is implicated in several physiological processes, including pain management, stress response, and addiction. CTAP has been shown to have a high affinity for KOR and has been used in various studies to investigate the role of KOR in these processes.
Wirkmechanismus
1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide acts as a selective antagonist for KOR, meaning that it binds to the receptor and prevents the activation of downstream signaling pathways. KOR activation has been shown to produce analgesic effects and modulate stress responses, but it is also implicated in the development of addiction and the regulation of reward-related behaviors. By blocking KOR activation, this compound can help researchers better understand the role of KOR in these processes.
Biochemical and physiological effects:
This compound has been shown to have a high affinity for KOR and to effectively block KOR activation in vitro and in vivo. It has been shown to produce analgesic effects in animal models of pain and to reduce the rewarding effects of drugs of abuse. This compound has also been shown to modulate stress responses and to have potential as a treatment for anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide in lab experiments is its high affinity for KOR, which allows for effective blockade of KOR activation. Additionally, this compound is a selective antagonist, meaning that it does not interact with other opioid receptors or produce off-target effects. However, one limitation of using this compound is its relatively short half-life, which can limit its effectiveness in certain experiments. Additionally, this compound can be difficult to synthesize and purify, which can limit its availability and increase its cost.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide. One area of interest is the development of more potent and selective KOR antagonists, which could have potential as treatments for addiction and other disorders. Additionally, further research is needed to fully understand the role of KOR in physiological processes and to identify potential therapeutic targets. This compound may also have potential as a tool for investigating the structure and function of KOR and other G protein-coupled receptors.
Synthesemethoden
The synthesis of 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide involves several steps, including the reaction of 1-(2-chloropropanoyl)piperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-1,3-thiazol-2-amine to form the amide. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide has been used in various scientific studies to investigate the role of KOR in physiological processes. For example, it has been used to study the effects of KOR activation on stress-induced analgesia and to investigate the potential of KOR antagonists as a treatment for addiction. This compound has also been used in studies investigating the role of KOR in the regulation of dopamine release and reward-related behaviors.
Eigenschaften
IUPAC Name |
1-(2-chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-8-7-20-13(15-8)16-11(18)10-4-3-5-17(6-10)12(19)9(2)14/h7,9-10H,3-6H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWNHLJNOJSEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCN(C2)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




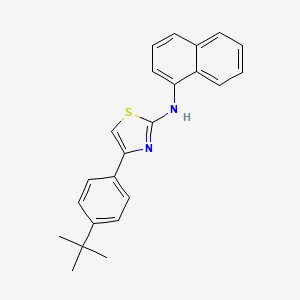

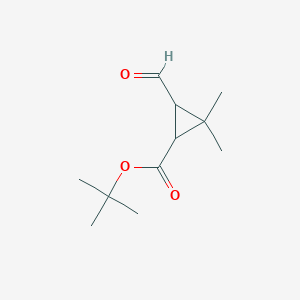
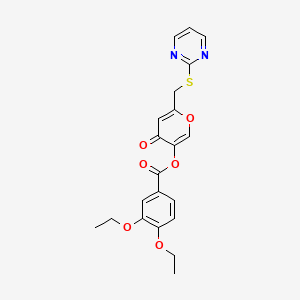


![N-(adamantan-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2493753.png)
![2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2493754.png)
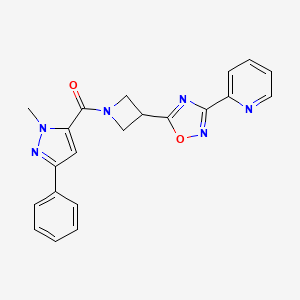
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride](/img/structure/B2493759.png)
![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)